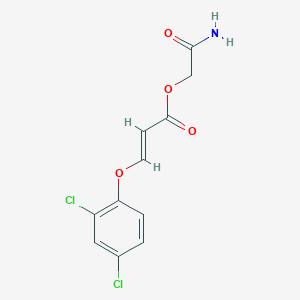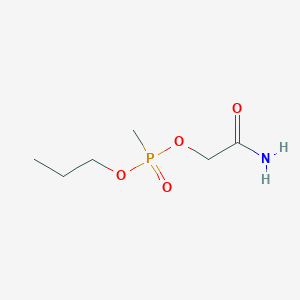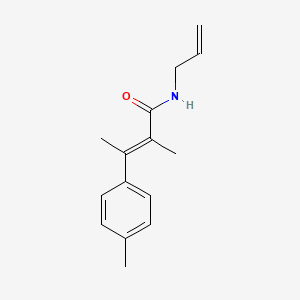![molecular formula C21H21NO B14594805 Methanone, [1-methyl-2-(1-pyrrolidinyl)-1H-inden-3-yl]phenyl- CAS No. 61099-26-1](/img/structure/B14594805.png)
Methanone, [1-methyl-2-(1-pyrrolidinyl)-1H-inden-3-yl]phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, [1-methyl-2-(1-pyrrolidinyl)-1H-inden-3-yl]phenyl- is a complex organic compound that features a unique structure combining an indene moiety with a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [1-methyl-2-(1-pyrrolidinyl)-1H-inden-3-yl]phenyl- typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Methanone, [1-methyl-2-(1-pyrrolidinyl)-1H-inden-3-yl]phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the indene and pyrrolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Methanone, [1-methyl-2-(1-pyrrolidinyl)-1H-inden-3-yl]phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Mecanismo De Acción
The mechanism of action of Methanone, [1-methyl-2-(1-pyrrolidinyl)-1H-inden-3-yl]phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
- Methanone, (1-methyl-1H-pyrrol-2-yl)phenyl-
- Methanone, (2-methylphenyl)phenyl-
- 2-Pyrrolidinone, 1-methyl-
Uniqueness
Methanone, [1-methyl-2-(1-pyrrolidinyl)-1H-inden-3-yl]phenyl- stands out due to its unique combination of an indene ring with a pyrrolidine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
61099-26-1 |
|---|---|
Fórmula molecular |
C21H21NO |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
(3-methyl-2-pyrrolidin-1-yl-3H-inden-1-yl)-phenylmethanone |
InChI |
InChI=1S/C21H21NO/c1-15-17-11-5-6-12-18(17)19(20(15)22-13-7-8-14-22)21(23)16-9-3-2-4-10-16/h2-6,9-12,15H,7-8,13-14H2,1H3 |
Clave InChI |
UZLGEMDNOBSONV-UHFFFAOYSA-N |
SMILES canónico |
CC1C2=CC=CC=C2C(=C1N3CCCC3)C(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



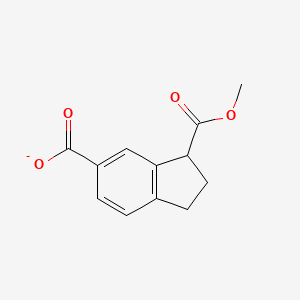
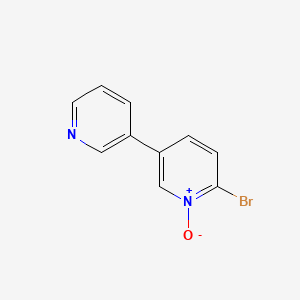
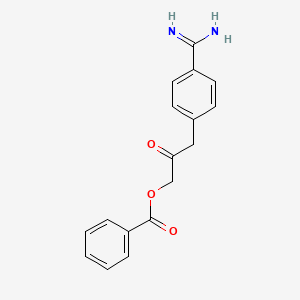

![Benzene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-2-methyl-](/img/structure/B14594763.png)
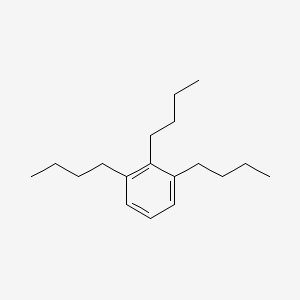

![Cyclohexanol, 1-[1,1-bis(phenylthio)propyl]-](/img/structure/B14594780.png)
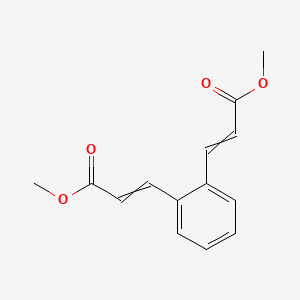
![2-[3-(Trifluoromethyl)phenyl]tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14594794.png)
